molecular formula C12H7F2NO3 B8273102 2-(3,4-Difluorophenoxy)-1-nitrobenzene CAS No. 640766-58-1

2-(3,4-Difluorophenoxy)-1-nitrobenzene

Cat. No.: B8273102
CAS No.: 640766-58-1
M. Wt: 251.18 g/mol
InChI Key: VGWAHPZACOHIKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Difluorophenoxy)-1-nitrobenzene is a substituted aromatic compound featuring a nitro group (-NO₂) at the ortho position of a benzene ring and a 3,4-difluorophenoxy group attached to the adjacent carbon. This structure combines electron-withdrawing (nitro and fluorine) and electron-donating (phenoxy) moieties, which influence its physicochemical properties, such as solubility, stability, and reactivity. The fluorine atoms may enhance metabolic stability and binding specificity in biological systems, while the nitro group could contribute to redox activity or photodegradation resistance .

Properties

CAS No.

640766-58-1

Molecular Formula

C12H7F2NO3

Molecular Weight

251.18 g/mol

IUPAC Name

1,2-difluoro-4-(2-nitrophenoxy)benzene

InChI

InChI=1S/C12H7F2NO3/c13-9-6-5-8(7-10(9)14)18-12-4-2-1-3-11(12)15(16)17/h1-7H

InChI Key

VGWAHPZACOHIKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC(=C(C=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings and Implications

Substituent Position Matters: The 3,4-difluoro configuration in this compound may confer distinct electronic effects compared to 2,4-difluoro analogs, impacting biological or chemical activity .

Nitro Group Dynamics : Ortho-nitro placement could enhance stability but reduce herbicidal efficacy compared to para-nitro herbicides like nitrofluorfen .

Fluorine as a Tool : While fluorine in lignin models aids degradation tracking, in agrochemicals or pharmaceuticals, it primarily improves metabolic resistance .

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